molecular formula C19H25N3O2S2 B2990215 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235643-69-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2990215
M. Wt: 391.55
InChI Key: BPBLKJXEMKABSY-UHFFFAOYSA-N
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Description

“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, like the compound , involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” would be based on this basic piperidine structure, with additional functional groups attached as indicated by its name.


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives. The specific reactions that “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” undergoes would depend on the conditions and reagents used.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds based on sulfonamide structures have been synthesized and evaluated for their antimicrobial activity. For example, a study on the synthesis of heterocycles based on sulfonamide showed potential antimicrobial properties against various pathogens, highlighting the importance of these compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).

Anticancer and Antimicrobial Activity

Another area of research involves the synthesis of novel heterocyclic sulfonamides with biological activity, such as anticancer and antimicrobial effects. These studies explore the structural-activity relationship to optimize the efficacy of sulfonamides against specific cancer cell lines and microbial strains (Khaled F. Debbabi, Sami A. Al-Harbi, H. M. Al-Saidi, E. Aljuhani, Shimaa M. Abd El-Gilil, M. S. Bashandy, 2016).

Chemical Synthesis and Characterization

Research also focuses on the chemical synthesis and structural characterization of sulfonamide derivatives. These studies provide insights into the molecular structure, stability, and potential interactions of sulfonamides, which are crucial for their application in various fields, including medicinal chemistry and material science (Mohan Kumar, L. Mallesha, M. A. Sridhar, Kamini Kapoor, V. Gupta, R. Kant, 2012).

Innovative Therapeutic Agents

Sulfonamide derivatives are being explored as innovative therapeutic agents, including their role as enzyme inhibitors, which can lead to the development of new drugs targeting specific diseases. The selective inhibition of certain enzymes by sulfonamide derivatives makes them potential candidates for treating conditions such as cancer, bacterial infections, and other diseases (V. Canale, Rafał Kurczab, A. Partyka, et al., 2016).

Environmental and Biological Sciences Applications

In addition to therapeutic applications, sulfonamide derivatives have been utilized in environmental and biological sciences for the detection and discrimination of toxic substances. The development of fluorescent probes based on sulfonamide structures demonstrates the versatility of these compounds in scientific research, offering sensitive and selective detection methods for various applications (Z. Wang, Deman Han, Wenping Jia, et al., 2012).

Future Directions

The future directions for “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBLKJXEMKABSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

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